4-ethyl 2-methyl 3-methyl-5-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate
Description
4-ETHYL 2-METHYL 3-METHYL-5-[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, with its unique structure, has garnered interest for its potential biological and chemical properties.
Properties
Molecular Formula |
C17H17NO5S2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
4-O-ethyl 2-O-methyl 3-methyl-5-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C17H17NO5S2/c1-4-23-16(20)13-10(2)14(17(21)22-3)25-15(13)18-12(19)8-7-11-6-5-9-24-11/h5-9H,4H2,1-3H3,(H,18,19)/b8-7+ |
InChI Key |
JHKOVHJIBYNJID-BQYQJAHWSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)/C=C/C2=CC=CS2 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)C=CC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of thiophene derivatives, including 4-ETHYL 2-METHYL 3-METHYL-5-[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]THIOPHENE-2,4-DICARBOXYLATE, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various carbonyl compounds under controlled conditions to form the thiophene ring .
Chemical Reactions Analysis
Thiophene derivatives undergo a variety of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenation, nitration, and sulfonation, leading to the formation of various substituted thiophene compounds . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Thiophene derivatives, including 4-ETHYL 2-METHYL 3-METHYL-5-[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]THIOPHENE-2,4-DICARBOXYLATE, have a wide range of applications in scientific research. They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . In medicinal chemistry, thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities . These compounds are also utilized as corrosion inhibitors in industrial chemistry .
Mechanism of Action
The mechanism of action of thiophene derivatives involves their interaction with various molecular targets and pathways. For instance, some thiophene-based compounds act as voltage-gated sodium channel blockers, while others inhibit specific enzymes or receptors . The exact mechanism depends on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Thiophene derivatives are unique due to their sulfur-containing aromatic ring, which imparts distinct chemical and biological properties. Similar compounds include benzothiophene, furan, and pyrrole derivatives . Compared to these, thiophene derivatives often exhibit enhanced stability and reactivity, making them valuable in various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
